molecular formula C23H28N4O4 B5144979 (3S,4S)-3-hydroxy-4-[4-(3-methoxyphenyl)-3-oxopiperazin-1-yl]-N-(2-methylphenyl)pyrrolidine-1-carboxamide

(3S,4S)-3-hydroxy-4-[4-(3-methoxyphenyl)-3-oxopiperazin-1-yl]-N-(2-methylphenyl)pyrrolidine-1-carboxamide

Cat. No.: B5144979
M. Wt: 424.5 g/mol
InChI Key: KMYZPYZXGNICPG-SFTDATJTSA-N
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Description

(3S,4S)-3-hydroxy-4-[4-(3-methoxyphenyl)-3-oxopiperazin-1-yl]-N-(2-methylphenyl)pyrrolidine-1-carboxamide is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its intricate structure, which includes a pyrrolidine ring, a piperazine moiety, and multiple functional groups. Its unique configuration and functional groups make it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-3-hydroxy-4-[4-(3-methoxyphenyl)-3-oxopiperazin-1-yl]-N-(2-methylphenyl)pyrrolidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Pyrrolidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction.

    Functional Group Modifications: Various functional groups, such as the hydroxy and methoxy groups, are introduced through specific reactions like hydroxylation and methylation.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes:

    Scaling Up Reactions: Ensuring that the reactions can be performed on a larger scale without compromising yield or purity.

    Purification Techniques: Utilizing advanced purification techniques such as chromatography and crystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-3-hydroxy-4-[4-(3-methoxyphenyl)-3-oxopiperazin-1-yl]-N-(2-methylphenyl)pyrrolidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the piperazine moiety can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium perm

Properties

IUPAC Name

(3S,4S)-3-hydroxy-4-[4-(3-methoxyphenyl)-3-oxopiperazin-1-yl]-N-(2-methylphenyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O4/c1-16-6-3-4-9-19(16)24-23(30)26-13-20(21(28)14-26)25-10-11-27(22(29)15-25)17-7-5-8-18(12-17)31-2/h3-9,12,20-21,28H,10-11,13-15H2,1-2H3,(H,24,30)/t20-,21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMYZPYZXGNICPG-SFTDATJTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N2CC(C(C2)O)N3CCN(C(=O)C3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)N2C[C@@H]([C@H](C2)O)N3CCN(C(=O)C3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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